molecular formula C15H14N4O3S B062097 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide CAS No. 186453-54-3

2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide

Cat. No. B062097
CAS RN: 186453-54-3
M. Wt: 330.4 g/mol
InChI Key: RRDKRDWRIVHQNG-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide, also known as HNMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of inflammatory mediators. 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide also inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide improves insulin sensitivity and glucose uptake in cells.
Biochemical and Physiological Effects:
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has been shown to have several biochemical and physiological effects in the body. It has anti-inflammatory properties, which can help reduce pain and inflammation in conditions such as arthritis and inflammatory bowel disease. 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide also improves insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes. Additionally, 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has shown promising results in inhibiting the growth of cancer cells, making it a potential anticancer agent.

Advantages And Limitations For Lab Experiments

2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, the compound has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, more studies are needed to fully understand the safety and efficacy of 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in humans.

Future Directions

There are several future directions for research on 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide. One potential area of study is its use as a therapeutic agent for the treatment of cancer. More studies are needed to fully understand the mechanism of action of 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in inhibiting the growth of cancer cells and to determine its safety and efficacy in humans. Another potential area of study is its use as a therapeutic agent for the treatment of diabetes. Further research is needed to determine the optimal dosage and duration of treatment with 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in diabetic patients. Finally, more studies are needed to fully understand the biochemical and physiological effects of 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in the body and to determine its potential applications in other areas of research.

Synthesis Methods

2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide can be synthesized by the reaction between 2-hydroxybenzaldehyde and 4-nitrobenzylhydrazinecarbothioamide in the presence of a catalyst. The reaction produces a yellow crystalline compound that can be purified using recrystallization.

Scientific Research Applications

2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving insulin sensitivity in diabetic patients.

properties

CAS RN

186453-54-3

Product Name

2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(4-nitrophenyl)methyl]thiourea

InChI

InChI=1S/C15H14N4O3S/c20-14-4-2-1-3-12(14)10-17-18-15(23)16-9-11-5-7-13(8-6-11)19(21)22/h1-8,10,20H,9H2,(H2,16,18,23)/b17-10+

InChI Key

RRDKRDWRIVHQNG-ZRDIBKRKSA-N

Isomeric SMILES

C1=C/C(=C\NNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C=C1

SMILES

C1=CC=C(C(=C1)C=NNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CNNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=C1

synonyms

Hydrazinecarbothioamide, 2-((2-hydroxyphenyl)methylene)-N-((4-nitrophe nyl)methyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.